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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098 Get Quote

Technical Support Center

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential for Avitinib (AC0010) maleate to

be associated with secondary mutations and the development of resistance. The following

troubleshooting guides and frequently asked questions (FAQs) are designed to address

specific issues that may be encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)
Q1: What is Avitinib (AC0010) maleate and what is its primary mechanism of action?

Avitinib (also known as Abivertinib) maleate is an oral, third-generation, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively

target both the initial EGFR sensitizing mutations (such as L858R and exon 19 deletions) and

the T790M resistance mutation, which commonly arises after treatment with first- and second-

generation EGFR TKIs.[1]

Q2: Does treatment with Avitinib maleate lead to the development of secondary EGFR

mutations?

Data from the first-in-human phase I clinical trial of Avitinib (AC0010) in patients with non-small

cell lung cancer (NSCLC) who had acquired resistance to a first-generation EGFR TKI provided

insights into resistance mechanisms. In the cohort of patients who developed resistance to
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Avitinib, the common EGFR C797S mutation, a frequent cause of resistance to other third-

generation EGFR TKIs, was notably not detected.[2][3]

Q3: What are the known mechanisms of acquired resistance to Avitinib maleate?

In patients who developed resistance to Avitinib, several "off-target" resistance mechanisms

were identified through the analysis of plasma cell-free DNA. These involve the activation of

bypass signaling pathways and include:

BRAF V600E mutation[2][3]

ROS1 fusion[2][3]

c-Met amplification[2][3]

ERBB2 (HER2) amplification[2][3]

These findings suggest that resistance to Avitinib is primarily driven by the activation of

alternative signaling pathways rather than the acquisition of a secondary mutation in the EGFR

gene itself.

Troubleshooting Guide for In Vitro and In Vivo
Experiments
Issue: Cells/tumors initially sensitive to Avitinib maleate are showing signs of resistance.

Possible Cause 1: On-target secondary EGFR mutation.

Troubleshooting Step: Although not observed in the initial phase I trial, the possibility of rare

on-target mutations cannot be entirely excluded.

Action: Perform next-generation sequencing (NGS) of the EGFR gene in the resistant cell

lines or tumor tissue to screen for mutations, paying close attention to the C797S

mutation.

Possible Cause 2: Activation of bypass signaling pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29626621/
https://www.researchgate.net/publication/324233975_First-in-Human_Phase_I_Study_of_AC0010_a_Mutant-Selective_EGFR_Inhibitor_in_Non-Small_Cell_Lung_Cancer_Safety_Efficacy_and_Potential_Mechanism_of_Resistance
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29626621/
https://www.researchgate.net/publication/324233975_First-in-Human_Phase_I_Study_of_AC0010_a_Mutant-Selective_EGFR_Inhibitor_in_Non-Small_Cell_Lung_Cancer_Safety_Efficacy_and_Potential_Mechanism_of_Resistance
https://pubmed.ncbi.nlm.nih.gov/29626621/
https://www.researchgate.net/publication/324233975_First-in-Human_Phase_I_Study_of_AC0010_a_Mutant-Selective_EGFR_Inhibitor_in_Non-Small_Cell_Lung_Cancer_Safety_Efficacy_and_Potential_Mechanism_of_Resistance
https://pubmed.ncbi.nlm.nih.gov/29626621/
https://www.researchgate.net/publication/324233975_First-in-Human_Phase_I_Study_of_AC0010_a_Mutant-Selective_EGFR_Inhibitor_in_Non-Small_Cell_Lung_Cancer_Safety_Efficacy_and_Potential_Mechanism_of_Resistance
https://pubmed.ncbi.nlm.nih.gov/29626621/
https://www.researchgate.net/publication/324233975_First-in-Human_Phase_I_Study_of_AC0010_a_Mutant-Selective_EGFR_Inhibitor_in_Non-Small_Cell_Lung_Cancer_Safety_Efficacy_and_Potential_Mechanism_of_Resistance
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Step: The most likely cause of resistance based on clinical data is the

activation of alternative pathways.

Action:

Conduct NGS on a broader cancer gene panel to detect mutations like BRAF V600E or

gene fusions such as ROS1.

Use Fluorescence In Situ Hybridization (FISH) or NGS to assess for gene amplification

of MET and ERBB2 (HER2).

Perform Western blot analysis to check for the overexpression and phosphorylation of

proteins in these bypass pathways (e.g., MET, HER2, and downstream effectors like

ERK and AKT).

Possible Cause 3: Histological transformation.

Troubleshooting Step: In some cases, resistance to EGFR TKIs can involve a change in the

tumor's histology, for example, to small cell lung cancer.

Action: If working with in vivo models, perform a histological analysis of the resistant

tumors to identify any changes in morphology.

Data Presentation
Table 1: Mechanisms of Acquired Resistance to Avitinib (AC0010) Maleate in NSCLC Patients

Resistance Mechanism
Category

Specific Alteration Frequency

Bypass Pathway Activation BRAF V600E Mutation Detected in resistant patients

ROS1 Fusion Detected in resistant patients

c-Met Amplification Detected in resistant patients

ERBB2 (HER2) Amplification Detected in resistant patients

On-Target EGFR Mutation EGFR C797S Mutation
Not detected in the phase I

study
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Frequency is based on qualitative detection in patients who developed resistance in the first-in-

human phase I study. Specific percentages across a larger population are not yet fully

established.

Experimental Protocols
Methodology for Detecting Resistance Mechanisms

1. Next-Generation Sequencing (NGS) of Plasma Cell-Free DNA (cfDNA):

Objective: To identify genetic alterations associated with resistance to Avitinib.

Protocol:

Collect peripheral blood samples from patients at baseline and upon disease progression.

Isolate cfDNA from the plasma using a commercially available kit.

Quantify the extracted cfDNA.

Prepare sequencing libraries from the cfDNA. This involves end-repair, A-tailing, and

ligation of sequencing adapters.

Perform hybrid capture-based enrichment for a panel of cancer-related genes, including

EGFR, BRAF, MET, ERBB2, and ROS1.

Sequence the enriched libraries on a high-throughput sequencing platform.

Analyze the sequencing data to identify single nucleotide variants (e.g., BRAF V600E),

insertions/deletions, copy number variations (e.g., MET and ERBB2 amplification), and

gene fusions (e.g., ROS1).
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Caption: EGFR signaling pathway and the inhibitory action of Avitinib maleate.
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Caption: Workflow for identifying Avitinib resistance mechanisms.
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Caption: Bypass signaling pathways leading to Avitinib resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Avitinib Maleate and Secondary Mutations: A Technical
Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605098#potential-for-avitinib-maleate-to-induce-
secondary-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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